molecular formula C14H11NO2S B187392 1-(Phenylsulfonyl)indole CAS No. 40899-71-6

1-(Phenylsulfonyl)indole

Cat. No. B187392
CAS RN: 40899-71-6
M. Wt: 257.31 g/mol
InChI Key: VDWLCYCWLIKWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05486525

Procedure details

The preparation of compounds in which L1 is --SO2 -- is shown in Scheme 7. According to Scheme 7, the desired substituted indole is reacted with p-tolyldisulfide and sulfonyl chloride in the presence of triethylamine to form 3-(p-tolylthio)indole 44. Reaction of 44 with phenylsulfonyl chloride and KOH gives 1-phenylsulfonylindole derivative 45 which is oxidized to 46 with H2O2 in acetic acid. Bromination of 46 with N-bromosuccinimide and benzoyl peroxide gives bromomethyl compound 47. Displacement of bromide with potassium bis(t-butyloxycarbonyl)amide and deprotection with trifluoroacetic acid followed by sodium carbonate gives benzyl amine 49. Reaction of 49 with ethoxynitropyridine 34, in which any one of A, B, C, or D is nitrogen, followed by reduction with iron and NH4Cl gives diamine 51 which is converted to imidazopyridine 52 as described in Scheme 3b. The desired final product 53 is then prepared as described in PCT/US92/05890 (international publication no. WO 93/1813). ##STR16##
Name
44
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S[C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][CH:9]=2)=CC=1.[C:18]1([S:24](Cl)(=[O:26])=[O:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[OH-].[K+]>>[C:18]1([S:24]([N:10]2[C:11]3[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:8]=[CH:9]2)(=[O:26])=[O:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3|

Inputs

Step One
Name
44
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)SC1=CNC2=CC=CC=C12)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.